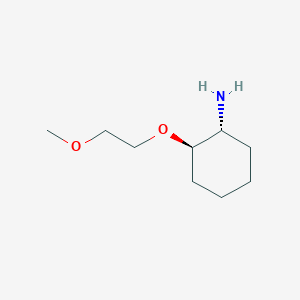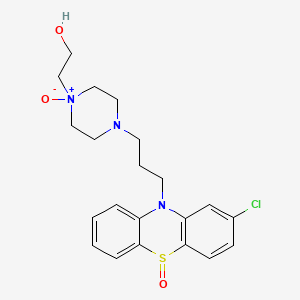
Perphenazine Sulfoxide N1-Oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Perphenazine Sulfoxide N1-Oxide typically involves the oxidation of Perphenazine. Common oxidizing agents used in this process include hydrogen peroxide and organic peroxides . The reaction conditions often require maintaining a low temperature to ensure the stability of the product . Industrial production methods may involve solid-phase extraction techniques to isolate and purify the compound .
Chemical Reactions Analysis
Perphenazine Sulfoxide N1-Oxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form various metabolites.
Reduction: It can be reduced back to Perphenazine under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly at the sulfoxide and N-oxide functional groups.
Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed from these reactions include various oxidized and reduced metabolites of Perphenazine .
Scientific Research Applications
Perphenazine Sulfoxide N1-Oxide has several scientific research applications:
Mechanism of Action
Perphenazine Sulfoxide N1-Oxide exerts its effects by binding to dopamine D1 and D2 receptors, inhibiting their activity . This mechanism is similar to that of Perphenazine, which blocks dopamine receptors in the central nervous system, leading to its antipsychotic and anti-emetic effects . The compound also interacts with alpha-adrenergic receptors, contributing to its pharmacological profile .
Comparison with Similar Compounds
Perphenazine Sulfoxide N1-Oxide is unique compared to other phenothiazine derivatives due to its specific sulfoxide and N-oxide functional groups. Similar compounds include:
Perphenazine: The parent compound, which lacks the sulfoxide and N-oxide groups.
Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties but different functional groups.
Promethazine: A phenothiazine used primarily as an antihistamine and antiemetic.
These compounds share a common phenothiazine core structure but differ in their functional groups and pharmacological profiles, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C21H26ClN3O3S |
|---|---|
Molecular Weight |
436.0 g/mol |
IUPAC Name |
2-[4-[3-(2-chloro-5-oxophenothiazin-10-yl)propyl]-1-oxidopiperazin-1-ium-1-yl]ethanol |
InChI |
InChI=1S/C21H26ClN3O3S/c22-17-6-7-21-19(16-17)24(18-4-1-2-5-20(18)29(21)28)9-3-8-23-10-12-25(27,13-11-23)14-15-26/h1-2,4-7,16,26H,3,8-15H2 |
InChI Key |
NFGFVNMYTZTVPC-UHFFFAOYSA-N |
Canonical SMILES |
C1C[N+](CCN1CCCN2C3=CC=CC=C3S(=O)C4=C2C=C(C=C4)Cl)(CCO)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


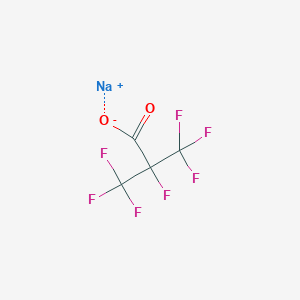
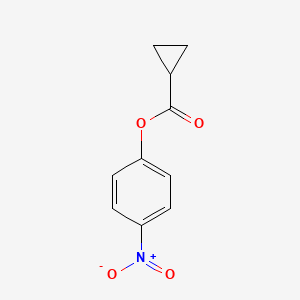
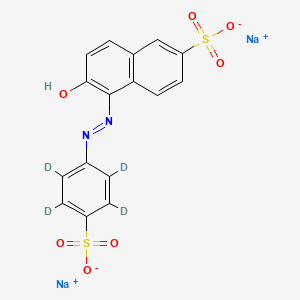

![4-(dimethylamino)-1-[1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-yl]butan-1-one;dihydrobromide](/img/structure/B13423523.png)
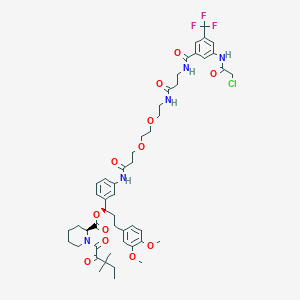
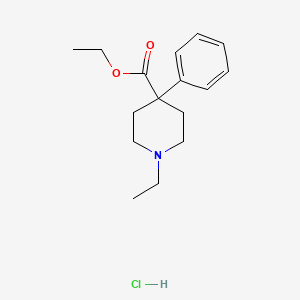

![(5Z,8Z,11Z,14Z,17Z)-N-[6-hydroxy-5-(hydroxymethyl)hexyl]icosa-5,8,11,14,17-pentaenamide](/img/structure/B13423540.png)
![4-{[(p-Fluorophenyl)imino]methyl}phenol-13C6](/img/structure/B13423546.png)
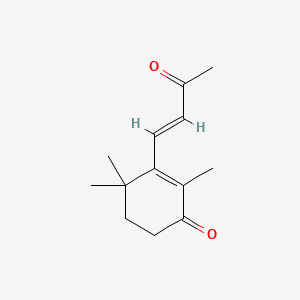
![(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-N-(4-methyl-2-oxochromen-6-yl)butanediamide](/img/structure/B13423550.png)
![1-(Bicyclo[2.2.2]Octa-2,5-Dien-2-Yl)-2,2,2-Trifluoroethanone](/img/structure/B13423557.png)
